molecular formula C11H11BrO2 B1283529 6-Bromo-2,2-dimethylchroman-4-one CAS No. 99853-21-1

6-Bromo-2,2-dimethylchroman-4-one

Cat. No. B1283529
CAS RN: 99853-21-1
M. Wt: 255.11 g/mol
InChI Key: KMLKUNVLSWKFLA-UHFFFAOYSA-N
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Patent
US05958954

Procedure details

To a solution of piperidine (2,83 g, 33.25 mmol) in 45 mL benzene was added trifluoroacetic acid (344.6 mg, 3.02 mmol) as a solution in 4.0 mL of benzene. Acetone (8.78 g, 151.3 mmol) was added followed by 2-hydroxy-5-bromoacetophenone (Compound 259, 6.50 g, 30.23 mmol). The resulting solution was heated to reflux in a flask fitted with a Dean-Stark trap. After 24 hours, an additional 2.5 equivalents of acetone and 0.1 equivalents of trifluoroacetic acid were added. After a total of 43 hours the reaction was cooled to room temperature and diluted with EtOAc. The solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. Distillation of the residual oil (bulb-to-bulb) afforded 4.80 g (62%) of the title compound as a clear yellow oil, bp 105-115° C./5 mm. The reaction conditions here are a moderate modification of the synthesis of the title compound described by Buckle et al. in J. Med. Chem. 1990 3028-3034. 1H NMR (300 MHz, CDCl3) δ: 7.97 (1H, d, J=2.6 Hz), 7.54 (1H, dd, J=2.6, 8.7 Hz), 6.84 (1H, d, J=8.8 Hz), 2.72 (2H, s), 1.46 (6H, s).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.25 mmol
Type
reactant
Reaction Step Two
Quantity
344.6 mg
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
62%

Identifiers

REACTION_CXSMILES
N1CC[CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O.CC(C)=O.[CH3:18][C:19]([C:21]1[CH:26]=[C:25]([Br:27])[CH:24]=[CH:23][C:22]=1[OH:28])=[O:20]>C1C=CC=CC=1.CCOC(C)=O>[CH3:2][C:3]1([CH3:4])[CH2:18][C:19](=[O:20])[C:21]2[C:22](=[CH:23][CH:24]=[C:25]([Br:27])[CH:26]=2)[O:28]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
33.25 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
344.6 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
45 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
8.78 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap
WASH
Type
WASH
Details
The solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual oil (bulb-to-bulb)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C(C1)=O)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.